molecular formula C₈H₅D₁₀NO B1161839 4-(Diethyl-d10-amino)-2-butyn-1-ol

4-(Diethyl-d10-amino)-2-butyn-1-ol

Cat. No.: B1161839
M. Wt: 151.27
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diethyl-d10-amino)-2-butyn-1-ol (CAS: N/A; Molecular Formula: C₈H₅D₁₀NO; Molecular Weight: 151.27) is a deuterated analog of 4-diethylamino-2-butyn-1-ol, a compound structurally related to oxybutynin, a medication used to treat overactive bladder . This deuterated derivative is primarily utilized as an impurity reference standard in pharmaceutical quality control and analytical research. Its isotopic labeling (deuteration at the diethylamino group) enhances its utility in mass spectrometry and metabolic studies, where isotopic tracing is critical .

Properties

Molecular Formula

C₈H₅D₁₀NO

Molecular Weight

151.27

Synonyms

1-(Diethyl-d10-amino)-2-butyn-4-ol;  1-(N,N-Diethyl-d10-amino)-4-hydroxy-2-butyne; 

Origin of Product

United States

Comparison with Similar Compounds

Deuterated Analogs of Oxybutynin-Related Compounds

4-(Diethyl-d10-amino)-2-butyn-1-ol belongs to a family of deuterated oxybutynin impurities and intermediates. Below is a comparative analysis with key analogs (Table 1):

Table 1: Comparison of Deuterated Oxybutynin-Related Compounds

Compound Name Molecular Formula Molecular Weight Catalogue Number (Pharmaffiliates) Key Characteristics
This compound C₈H₅D₁₀NO 151.27 PA STI 088091 Full deuteration at diethylamino group
Oxybutynin Related Compound C-d3 C₂₁H₂₆D₃NO₃ 346.48 PA STI 088092 Partial deuteration; structural analog
Oxybutynin-d11 Chloride C₂₂H₂₁D₁₁ClNO₃ 405.02 PA STI 088093 High deuteration; chloride salt form
Oxybutynin-d10 Hydrochloride C₂₂H₂₂D₁₀ClNO₃ 404.01 PA STI 088094 Deuterated hydrochloride salt

Key Findings :

  • Deuteration Impact: The full deuteration in this compound increases its molecular weight by ~10 atomic mass units compared to its non-deuterated counterpart (141.21 vs. 151.27) . This isotopic substitution improves metabolic stability and reduces hydrogen-related reactivity, making it valuable for pharmacokinetic studies .
  • Application Differences: While this compound serves as a reference impurity, Oxybutynin-d11 Chloride (PA STI 088093) is used as a labeled active pharmaceutical ingredient (API) for quantitative analysis .

Non-Deuterated Parent Compound: 4-Diethylamino-2-butyn-1-ol

Table 2: Comparison with Non-Deuterated Analog

Parameter This compound 4-Diethylamino-2-butyn-1-ol
Molecular Formula C₈H₅D₁₀NO C₈H₁₅NO
Molecular Weight 151.27 141.21
CAS Number N/A 10575-25-4
Primary Use Analytical reference standard Laboratory research
Stability Enhanced isotopic stability Reactive under basic conditions
Hazard Profile Not specified in sources Skin/eye irritant (Category 2/2A)

Key Differences :

  • Chemical Reactivity: The non-deuterated compound (4-Diethylamino-2-butyn-1-ol) is prone to decomposition under basic conditions, whereas the deuterated analog’s stability is enhanced due to C-D bond strength .

Research and Practical Implications

  • Analytical Chemistry: Deuterated compounds like this compound are critical for developing validated methods to detect impurities in oxybutynin APIs .
  • Synthetic Challenges: Introducing deuterium at specific positions (e.g., diethylamino group) requires specialized reagents and conditions, increasing synthesis complexity compared to non-deuterated analogs .
  • Regulatory Compliance: The non-deuterated parent compound is regulated under TSCA and requires compliance with OSHA hazard communication standards, whereas deuterated analogs fall under niche pharmaceutical guidelines .

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